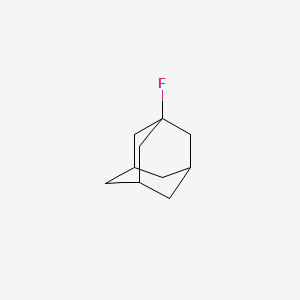

1-Fluoroadamantane

Description

Significance of the Adamantane (B196018) Framework in Contemporary Chemical Research

The adamantane molecule, the smallest unit of a diamond's crystal lattice, is a rigid, cage-like hydrocarbon. wikipedia.org Its discovery in 1933 from petroleum launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The unique three-dimensional structure, high stability, and lipophilicity of the adamantane framework have made it a valuable building block in various areas of modern chemical research. ontosight.aipublish.csiro.auresearchgate.net

In medicinal chemistry, the incorporation of an adamantyl group into drug molecules is a widely used strategy to enhance their pharmacological properties. publish.csiro.aupensoft.net The bulky and rigid nature of the adamantane cage can improve a drug's stability, bioavailability, and binding affinity to its target. researchgate.netscispace.com This has led to the development of several successful drugs containing the adamantane scaffold, used in the treatment of a range of diseases including viral infections, neurodegenerative disorders, and type 2 diabetes. publish.csiro.aunih.gov Notable examples include amantadine (B194251), memantine (B1676192), and vildagliptin. nih.gov The adamantane moiety often serves as a lipophilic "bullet," capable of interacting with biological targets and improving the pharmacokinetic profile of a drug. scispace.com

Beyond pharmaceuticals, adamantane derivatives find applications in materials science and nanotechnology. wikipedia.orgpensoft.net Their thermal stability and defined structure make them suitable components for polymers, coatings, and even as molecular building blocks for the self-assembly of molecular crystals. wikipedia.orgpensoft.net The rigid framework of adamantane is also utilized as a scaffold for connecting chromophores in optical materials. rsc.org

Overview of Monofluorinated Adamantanes in Academic Research Context

The introduction of a single fluorine atom onto the adamantane scaffold, creating a monofluorinated adamantane, significantly influences the molecule's properties and opens up new avenues for research. Fluorine is the most electronegative element, and its incorporation can alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule.

1-Fluoroadamantane (C₁₀H₁₅F) is a primary example of a monofluorinated adamantane that has been the subject of academic investigation. ontosight.ai Its synthesis typically involves the fluorination of adamantane or its derivatives, such as 1-adamantanol (B105290). ontosight.ai

Research into this compound has explored its potential as a building block in the synthesis of more complex molecules, including functional derivatives and potential antiviral agents. chemimpex.com The presence of the fluorine atom provides a reactive handle for further chemical modifications. ontosight.ai

Furthermore, the physical properties of this compound have been a subject of study. It is a white crystalline solid with a distinct melting point. chemimpex.comechemi.com Investigations into its solid-state behavior have revealed interesting phase transitions at different temperatures and pressures, providing insights into molecular dynamics in the solid state. researchgate.netcdnsciencepub.com These studies are crucial for understanding the material properties of adamantane derivatives.

The unique properties of this compound also make it a valuable tool in spectroscopic studies and as a reference compound for understanding the effects of fluorination on chemical reactivity and stability. chemimpex.comaip.org For instance, it has been used in studies involving tritium (B154650) labeling for imaging due to its high lipophilicity and stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅F |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 768-92-3 |

| Melting Point | 225-257 °C |

| Boiling Point | 188.8 ± 9.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Appearance | White to almost white powder/crystal |

Data sourced from multiple references. chemimpex.comechemi.comalfa-chemistry.comnih.govchemsynthesis.comchemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWSNJSGSXXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227618 | |

| Record name | 1-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-92-3 | |

| Record name | 1-Fluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Fluorination Strategies for 1 Fluoroadamantane

Deoxyfluorination Protocols

Deoxyfluorination of 1-adamantanol (B105290) is a principal and widely documented method for synthesizing 1-fluoroadamantane. This approach involves the replacement of the hydroxyl group of 1-adamantanol with a fluorine atom.

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination of 1-Adamantanol

The use of Diethylaminosulfur Trifluoride (DAST) is a common and effective method for the deoxyfluorination of 1-adamantanol. This reagent is known for its high reactivity and selectivity in replacing hydroxyl groups with fluorine under mild conditions. numberanalytics.com

The reaction between 1-adamantanol and DAST proceeds through a proposed multi-step mechanism. researchgate.net Initially, the alcohol's hydroxyl group interacts with the sulfur atom of DAST, leading to the displacement of a fluoride (B91410) ion as hydrogen fluoride. researchgate.net This forms a reactive intermediate. Subsequently, a fluoride ion acts as a nucleophile, attacking the carbon atom bonded to the oxygen, resulting in the formation of this compound and byproducts like sulfur dioxide and diethylamine. Computational studies have investigated the thermodynamics and kinetics of this pathway, with some analyses suggesting that the decomposition of the intermediate is favored by a bimolecular nucleophilic substitution (SN2) mechanism when a fluoride ion is present. researchgate.net The structure of DAST itself has been computed to be a pseudo trigonal bipyramid, which influences its reactivity. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the solvent, temperature, and reaction time. The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 to 25°C. Reaction times can vary from 4 to 12 hours. Yields of this compound using the DAST method are generally reported to be in the range of 70-85% after purification. The use of a slight excess of DAST (1.2–1.5 equivalents) is often employed to ensure complete conversion of the alcohol.

Table 1: Typical Reaction Parameters for DAST-Mediated Fluorination of 1-Adamantanol

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| DAST Equivalents | 1.2–1.5 |

| Typical Yield | 70–85% |

This table presents typical conditions and outcomes for the synthesis of this compound from 1-adamantanol using DAST, based on generally reported data.

The fluorination of 1-adamantanol with DAST exhibits high regioselectivity for the tertiary bridgehead position. Due to the inherent symmetry of the 1-adamantyl cation intermediate, stereoselectivity is not a factor in this specific reaction. However, in related reactions with substituted adamantanes, the stereochemical outcome is a critical consideration. For instance, the fluorination of chiral secondary alcohols with DAST typically proceeds with an inversion of configuration. nih.gov The rigid cage-like structure of the adamantane (B196018) framework prevents elimination reactions that can sometimes compete with substitution in other tertiary alcohol systems, a principle in accordance with Bredt's rule. nih.gov

Optimization of Reaction Parameters and Conditions

Exploration of Alternative Deoxyfluorination Reagents

While DAST is a widely used reagent, its instability and potential for hazardous decomposition have prompted the exploration of alternative deoxyfluorinating agents. numberanalytics.comacs.org Some of these alternatives include:

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is considered more thermally stable and selective than DAST. numberanalytics.comorganic-chemistry.org

PyFluor: An inexpensive and thermally stable deoxyfluorination reagent that often results in minimal elimination side products. organic-chemistry.org

XtalFluor-E: Used in conjunction with sodium fluoride for the deoxofluorination of carboxylic acids, which can be a precursor to fluorinated compounds. paris-saclay.fr

3,3-Difluoro-1,2-diarylcyclopropenes (CpFluors): These are crystalline, thermally stable solid reagents that can effectively fluorinate tertiary alcohols like 1-adamantanol. nih.gov

Hydrogen Fluoride-Pyridine: This reagent system is a convenient and economical alternative for the preparation of tertiary alkyl fluorides from the corresponding alcohols, with reported yields in the range of 70-90%. orgsyn.org

Selectfluor® in radical-mediated pathways: In some light-mediated, catalyst-free methods, Selectfluor® can be used to generate tertiary alkyl fluorides from alcohols, including a derivative of 1-adamantanol, in moderate yields. nih.gov

Table 2: Comparison of Selected Deoxyfluorination Reagents for Alcohols

| Reagent | Key Advantages | Key Limitations |

| DAST | High reactivity and selectivity. numberanalytics.com | Thermally unstable, moisture-sensitive. numberanalytics.com |

| Deoxo-Fluor | More stable and selective than DAST. numberanalytics.com | Less reactive than DAST. numberanalytics.com |

| PyFluor | Inexpensive, thermally stable, minimal side products. organic-chemistry.org | May have limitations with certain substrates. |

| CpFluors | Crystalline, thermally stable solids. nih.gov | May require specific reaction conditions. |

| HF-Pyridine | Convenient and economical. orgsyn.org | Requires careful handling of hydrogen fluoride. |

This table provides a comparative overview of various deoxyfluorination reagents used in the synthesis of alkyl fluorides.

Direct Fluorination Approaches to Adamantanes

Direct fluorination involves the substitution of a C-H bond in the adamantane skeleton with a fluorine atom. This approach avoids the need for a pre-functionalized starting material like 1-adamantanol.

Methods for direct fluorination include:

Reaction with Gaseous Fluorine: Adamantane can be fluorinated by direct reaction with elemental fluorine gas. wikipedia.org This method can be aggressive and may lead to multiple fluorinations. Aerosol direct fluorination has been employed to produce perfluoroadamantane. dtic.milgoogle.com

Electrochemical Fluorination (ECF): This technique involves the electrolysis of a solution of adamantane in a hydrogen fluoride-containing electrolyte. Fluorine radicals generated at the platinum electrode substitute hydrogen atoms on the adamantane framework.

Using Hypervalent Iodine Reagents: Direct fluorination of adamantanes has been achieved using iodine pentafluoride (IF5), which selectively introduces fluorine atoms at the tertiary carbon positions. researchgate.netthieme-connect.com

Radical-Mediated Fluorination: Radical-mediated pathways using reagents like Selectfluor have been shown to fluorinate adamantane. acs.org This involves the abstraction of a hydrogen atom followed by fluorine transfer from the reagent. acs.org

While direct fluorination methods offer a more direct route to fluorinated adamantanes, they can sometimes suffer from a lack of selectivity and may require specialized equipment to handle highly reactive reagents like fluorine gas. google.com

Gaseous Fluorine Application for Adamantane Fluorination

Direct fluorination of adamantane using gaseous fluorine has been reported as a method to produce this compound. wikipedia.orgacs.org This process typically involves the reaction of adamantane with elemental fluorine, which can be diluted with an inert gas like nitrogen. google.comresearchgate.net The reaction proceeds through the formation of an adamantane cation, which then reacts with a fluorinated nucleophile. wikipedia.org While direct gas-phase fluorination is a known method, it can be challenging to control due to the high reactivity of fluorine, which may lead to over-fluorination or decomposition of the adamantane cage. researchgate.netacs.org The reaction conditions, such as temperature and the concentration of fluorine, are critical factors in determining the product distribution and yield. researchgate.netoup.com

Electrochemical Fluorination Methodologies for Adamantane Derivatives

Electrochemical fluorination (ECF) presents a highly selective and controllable method for the synthesis of this compound and other fluorinated adamantane derivatives. acs.orgnih.gov This technique involves the electrolysis of a solution containing adamantane in an electrolyte with a fluoride source, such as triethylamine (B128534) pentahydrofluoride (Et3N-5HF). acs.orgnih.gov A key advantage of ECF is the ability to control the extent of fluorination by adjusting the oxidation potential. acs.orgacs.org

Selective C(sp3)–H Fluorination at Tertiary Carbon Centers

Electrochemical methods have demonstrated remarkable selectivity for the fluorination of tertiary C(sp3)–H bonds in the adamantane framework. acs.orgnih.gov The four tertiary carbons in adamantane are more susceptible to oxidation than the six secondary carbons. acs.org This inherent difference in reactivity allows for the preferential introduction of fluorine atoms at the bridgehead positions, leading to the formation of this compound as the primary monofluorinated product. acs.orgacs.org

Influence of Oxidation Potential on Fluorination Selectivity

The selectivity of the electrochemical fluorination of adamantane is strongly dependent on the applied oxidation potential. acs.orgrsc.org By carefully controlling this potential, it is possible to achieve selective mono-, di-, tri-, or even tetrafluorination of the adamantane core. acs.orgacs.org For instance, the monofluorination of adamantane to produce this compound occurs at a specific oxidation potential. acs.org Increasing the potential allows for subsequent fluorination steps at the remaining tertiary carbons. acs.org Cyclic voltammetry is a crucial tool for determining the optimal oxidation potentials for the desired degree of fluorination. acs.orgrsc.org

Below is an interactive table detailing the oxidation potentials and resulting fluorinated adamantane products.

| Adamantane Derivative | Oxidation Potential (vs. Ag/Ag+) | Primary Product |

| Adamantane | 2.30 V | This compound |

| This compound | 2.50 V | 1,3-Difluoroadamantane |

| 1,3-Difluoroadamantane | 2.70 V | 1,3,5-Trifluoroadamantane |

Data sourced from research on the electrochemical fluorination of adamantanes in Et3N-5HF. acs.org

Compatibility with Diverse Functional Groups in Electrochemical Systems

A significant advantage of electrochemical fluorination is its compatibility with a variety of functional groups. acs.orgnih.gov Studies have shown that adamantanes bearing ester, cyano, and acetoxymethyl groups can be selectively fluorinated without affecting these functionalities. acs.orgnih.govacs.org This tolerance is attributed to the mild reaction conditions and the precise control over the oxidation potential, which can be set to a level that is sufficient for C-H fluorination but not high enough to oxidize the functional groups. acs.org This compatibility makes electrochemical fluorination a valuable tool for the synthesis of complex and functionalized fluoroadamantane derivatives. researchgate.net

High-Pressure High-Temperature (HPHT) Fluorination of Adamantane

While primarily investigated for the synthesis of nanodiamonds from this compound, High-Pressure High-Temperature (HPHT) conditions have been explored for the direct fluorination of adamantane. researchgate.netmdpi.com This method involves subjecting adamantane to fluorine gas or hydrogen fluoride under extreme pressures (e.g., 5.5–9 GPa) and temperatures (e.g., 420–1300°C). The principle is that these conditions can facilitate the substitution of C–H bonds with fluorine. However, this approach is still considered exploratory for the synthesis of this compound, with limited data on yields and selectivity. The extreme conditions required also present significant practical challenges. The addition of halogen-containing compounds to hydrocarbon precursors has been shown to lower the required synthesis temperatures in HPHT processes. mdpi.com

Indirect Fluorination Routes Utilizing Intermediate Compounds

Indirect methods for the synthesis of this compound often provide better yields and selectivity compared to direct fluorination. These routes involve the preparation of a substituted adamantane intermediate, which is then converted to this compound.

A widely used and well-documented indirect method is the deoxyfluorination of 1-adamantanol. This reaction commonly employs diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The hydroxyl group of 1-adamantanol is replaced by a fluorine atom under relatively mild conditions, typically in a solvent like dichloromethane at or below room temperature, with yields reported in the range of 70-85%.

Another common indirect route involves the halogen exchange reaction of 1-bromoadamantane (B121549) or other 1-haloadamantanes. oregonstate.edu For example, reacting 1-bromoadamantane with anhydrous silver fluoride in a suitable solvent can produce this compound. oregonstate.edu

The decarboxylative fluorination of 1-adamantanecarboxylic acid using xenon difluoride (XeF2) is another effective indirect method for preparing this compound. researchgate.net Additionally, this compound has been observed as a byproduct in the nitration of adamantane with nitronium tetrafluoroborate, where the initially formed 1-adamantyl cation reacts with fluoride ions present in the reaction mixture. worldscientific.com

The following table summarizes key indirect fluorination methods.

| Intermediate Compound | Fluorinating Reagent | Typical Yield | Reference |

| 1-Adamantanol | Diethylaminosulfur trifluoride (DAST) | 70-85% | |

| 1-Bromoadamantane | Silver(I) fluoride (AgF) | 81% | oregonstate.edu |

| 1-Adamantanecarboxylic acid | Xenon difluoride (XeF2) | Efficient | researchgate.net |

Nucleophilic C(sp³)–H Fluorination Strategies

Direct functionalization of strong, unactivated C(sp³)–H bonds is a formidable challenge in organic synthesis. Nucleophilic fluorination, in particular, is hampered by the low nucleophilicity and high solvation energy of the fluoride ion. Recent advancements have sought to overcome these hurdles through innovative catalytic cycles that generate highly reactive intermediates capable of C–F bond formation.

Hydrogen Atom Transfer-Oxidation/Reduction Pathway Control (HAT-ORPC) for Adamantane Fluorination

A powerful strategy for the nucleophilic fluorination of C(sp³)–H bonds, including the tertiary position of adamantane, involves a process of sequential Hydrogen Atom Transfer (HAT) and oxidative radical-polar crossover (ORPC). nih.govchemrxiv.org This methodology effectively achieves a formal hydride abstraction from an alkane without the need for strong oxidants or Lewis acids. chemrxiv.org

The general mechanism begins with the generation of a radical species that acts as a hydrogen atom abstractor. This radical selectively cleaves a C–H bond of the adamantane substrate to form an adamantyl radical. This key intermediate is then oxidized in a subsequent step to generate the corresponding adamantyl carbocation. This oxidation step is crucial and is often facilitated by a photoredox catalyst. The resulting carbocation is a highly reactive electrophile that is readily trapped by a nucleophilic fluoride source to yield this compound. nih.govchemrxiv.org

Generation of a HAT agent: A radical capable of abstracting a hydrogen atom from a strong C(sp³)–H bond is formed, often through a photocatalytic process.

Hydrogen Atom Transfer (HAT): The HAT agent abstracts a hydrogen atom from the tertiary position of adamantane, generating a tertiary adamantyl radical.

Nucleophilic Fluoride Trapping: A nucleophilic fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), intercepts the carbocation to form the C–F bond. acs.org

This HAT-ORPC strategy offers a distinct advantage by proceeding through radical and cationic intermediates, which exhibit different reactivity and selectivity profiles compared to traditional methods. The selectivity for the tertiary C–H bonds of adamantane is particularly high due to the inherent stability of the resulting tertiary radical and carbocation intermediates. mdpi.com

Application of Methyl Radical Precursors in C(sp³)–H Activation

A specific and highly effective embodiment of the HAT-ORPC strategy utilizes a methyl radical as the key hydrogen atom abstractor. nih.gov The methyl radical is conveniently generated from readily available and inexpensive precursors, such as N-acetoxyphthalimide, through a photocatalytic single-electron reduction. ucla.edu

In a typical reaction, a photocatalyst, such as an iridium complex, absorbs light and reaches an excited state. This excited photocatalyst then reduces the N-acetoxyphthalimide, leading to its fragmentation into a methyl radical, carbon dioxide, and the phthalimide (B116566) anion. chemrxiv.org The generated methyl radical is a potent and selective HAT agent for C(sp³)–H bonds. nih.gov

The photocatalytic cycle for the fluorination of adamantane using a methyl radical precursor is as follows:

The excited photocatalyst reduces the methyl radical precursor (e.g., N-acetoxyphthalimide) to generate a methyl radical.

The methyl radical abstracts a hydrogen atom from the tertiary C–H bond of adamantane, forming methane (B114726) and the adamantyl radical. The formation of methane, a stable and inert byproduct, provides a strong thermodynamic driving force for this step. ucla.edu

The adamantyl radical is then oxidized by the oxidized form of the photocatalyst in the ORPC step, regenerating the ground-state photocatalyst and forming the adamantyl carbocation.

The adamantyl carbocation is trapped by the nucleophilic fluoride source (e.g., Et₃N·3HF) to afford this compound.

This method has proven to be robust and tolerates a wide range of functional groups. While specific yield data for the fluorination of unsubstituted adamantane using this exact method is not always detailed in primary reports which often focus on a broad substrate scope, related studies on substrates with non-activated tertiary C-H bonds demonstrate the viability of this approach. For instance, the fluorination of other alkanes and drug molecules with tertiary C-H bonds proceeds with moderate to good yields under these conditions.

For comparison, other radical-based fluorination methods have been applied to adamantane. An iron-catalyzed oxidative fluorination using PhIF₂ as the fluorine source resulted in a ~2% yield of this compound, highlighting the challenges of this transformation. chemrxiv.org In contrast, a directed fluorination approach on an adamantoyl-capped substrate showed high selectivity, with no fluorination occurring on the adamantyl group itself, which underscores the tunability of reactivity in these systems. nih.govrsc.org

Below is a table summarizing the reaction components and their roles in the methyl radical-mediated fluorination of adamantane.

| Component | Function |

| Adamantane | Substrate with target C(sp³)–H bond |

| N-Acetoxyphthalimide | Methyl radical precursor (HAT agent source) |

| Iridium Photocatalyst | Catalyzes the generation of the methyl radical and facilitates the ORPC step |

| Triethylamine Trihydrofluoride (Et₃N·3HF) | Nucleophilic fluoride source |

| Light (e.g., Blue LEDs) | Energy source to excite the photocatalyst |

| Solvent (e.g., Benzene) | Reaction medium |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Fluoroadamantane

Fundamental Chemical Transformations of 1-Fluoroadamantane

This compound participates in a range of chemical reactions, primarily driven by the nature of the carbon-fluorine bond and the stability of the adamantyl framework.

Nucleophilic substitution reactions in this compound are challenging due to the exceptional strength of the carbon-fluorine bond (approximately 467 kJ/mol). researchgate.net This high bond energy makes the fluoride (B91410) ion a poor leaving group under typical SN1 and SN2 reaction conditions. researchgate.netscience-revision.co.uk Fluoroalkanes are generally unreactive towards nucleophilic substitution. researchgate.net

It has been noted that in some cases, the reaction of this compound can lead to substitution products. For example, its reaction with p-NO₂-C₆H₄-I(OTf)₂ yields adamantyl triflate and p-NO₂-C₆H₄-I(OTf)(F). quora.com

While less common than substitution, this compound can undergo oxidation and reduction. chemguide.co.uk Oxidation can lead to the formation of fluorinated adamantanones. chemguide.co.uk Reduction of the C-F bond is difficult due to its strength. However, functionalization can be achieved through pathways that involve C-F bond abstraction. Recent research has shown that C(sp³)-F bond functionalization can occur via short-lived carbocation-organozincate ion pairs, which can outcompete re-fluorination of the intermediate carbocation. chemistryguru.com.sg

Addition reactions are characteristic of unsaturated compounds that possess double or triple bonds, where a π-bond is broken to form two new σ-bonds. x-mol.netlibretexts.org The adamantane (B196018) core of this compound is a saturated hydrocarbon, meaning it lacks the π-bonds necessary for typical electrophilic or nucleophilic addition reactions. Therefore, this compound does not characteristically undergo these types of reactions. Any reaction involving an electrophile or nucleophile would proceed via a substitution or abstraction mechanism rather than addition to the adamantane framework.

Oxidation and Reduction Pathways Leading to Fluorinated Derivatives

Role of Adamantyl Cation Intermediates in this compound Reactivity

The 1-adamantyl cation is a key intermediate in many reactions of this compound. msu.edu Its notable stability, high for a tertiary carbocation, is a driving force for reactions that can proceed via an Sɴ1 mechanism. The formation of this cation is facilitated by treating this compound with a superacid or a strong Lewis acid like SbF₅, which abstracts the fluoride ion. msu.edu

Once formed, the 1-adamantyl cation is a potent electrophile. It can react with a variety of nucleophiles, leading to a range of 1-substituted adamantane derivatives. For example, in the presence of nitronium tetrafluoroborate, the generated 1-adamantyl cation can react with hydrogen fluoride (from decomposition) to yield this compound as a byproduct in nitration reactions of adamantane. chemguide.co.uk The stability and reactivity of the adamantyl cation are central to understanding the chemical transformations of this compound, particularly in acidic media.

| Reaction Type | Reagents | Intermediate | Product Example | Reference |

| Cation Formation | SbF₅ | 1-Adamantyl Cation | [1-Adamantyl]⁺[SbF₆]⁻ | msu.edu |

| Friedel-Crafts Alkylation | Benzene, Lewis Acid | 1-Adamantyl Cation | 1-Phenyladamantane | msu.edu |

Influence of Fluorine Atom Electronegativity and Size on Molecular Reactivity and Stability

The properties of the fluorine atom significantly influence the reactivity and stability of this compound.

Electronegativity : Fluorine is the most electronegative element (3.98 on the Pauling scale), leading to a highly polarized C-F bond. This polarization creates a partial positive charge (δ+) on the bridgehead carbon atom and a partial negative charge (δ-) on the fluorine atom. science-revision.co.uk This inductive effect, however, does not translate to high reactivity in nucleophilic substitution due to the strength of the C-F bond. researchgate.net The high electronegativity contributes to the stability of the molecule by creating a strong, stable bond.

The combination of high electronegativity and small size makes the C-F bond exceptionally strong, rendering this compound relatively inert compared to other 1-haloadamantanes under many conditions. researchgate.netchemguide.co.uk

| Property of Fluorine | Value/Description | Effect on this compound | Reference |

| Electronegativity (Pauling) | 3.98 | Highly polarized C-F bond | |

| Van der Waals Radius | 1.47 Å | Minimal steric hindrance | |

| C-F Bond Strength | ~467 kJ/mol | Low reactivity in Sɴ2, high stability | researchgate.net |

Mechanistic Studies on Hydrogen Abstraction from 1-Substituted Adamantanes

Mechanistic studies on hydrogen abstraction from adamantane derivatives provide insight into the reactivity of the C-H bonds at different positions of the cage. In the context of 1-substituted adamantanes, the substituent can influence the ease of hydrogen abstraction from the rest of the molecule.

Photochemical reactions, such as the Norrish Type II reaction, have been studied with adamantyl-containing compounds. These studies show that excited state competition for hydrogen abstraction between different sites is influenced by bond dissociation energies and the molecular conformation. For instance, in 2-(1-adamantyl)-o-alkyl-acetophenones, competition occurs for hydrogen abstraction from the secondary adamantyl and benzylic hydrogens. The fate of the resulting biradical species is then determined by a competition between recombination to form a product and reverse hydrogen atom transfer.

While these studies are not on this compound itself, they highlight the principles governing the reactivity of C-H bonds within the adamantane framework. The strong electron-withdrawing nature of the fluorine atom in this compound would be expected to influence the bond dissociation energies of the C-H bonds throughout the cage, potentially deactivating them towards radical abstraction compared to unsubstituted adamantane.

Advanced Spectroscopic and Crystallographic Characterization in 1 Fluoroadamantane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the characterization of 1-fluoroadamantane, offering insights into its structural integrity and its behavior in complex systems. rsc.orgepfl.chmdpi.com

High-resolution multinuclear NMR is routinely used to confirm the purity and identity of this compound and its derivatives. rsc.org

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the adamantane (B196018) cage protons. For instance, in a study involving the conversion of this compound to adamantane, the ¹H NMR spectrum in o-difluorobenzene showed broad signals for the adamantane protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Due to the molecule's symmetry, specific chemical shifts are observed for the different carbon atoms in the adamantane cage.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative, typically showing a single resonance for the fluorine atom, confirming its presence and chemical environment. organicchemistrydata.org For example, in the reaction of this compound with a silicon-based Lewis superacid, the consumption of this compound was monitored by the disappearance of its characteristic ¹⁹F NMR signal. nih.gov The chemical shift of the fluorine atom can be sensitive to its environment, a property exploited in host-guest chemistry. cam.ac.uk

²⁹Si NMR: In studies where this compound interacts with silicon-containing compounds, ²⁹Si NMR can provide valuable data on the silicon center's coordination and electronic environment. rsc.org

A summary of typical NMR data for this compound is presented below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹⁹F | ~ -127 | multiplet | ||

| ¹⁹F | -166.4 | multiplet | rsc.org |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

The unique properties of the ¹⁹F nucleus make it an excellent probe for studying supramolecular systems involving this compound. rsc.orgresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. uni-wuerzburg.de This method has been instrumental in studying the encapsulation of this compound within host molecules. researchgate.netrsc.org

By comparing the diffusion coefficient of free this compound with that of the host-guest complex, researchers can confirm the formation of the inclusion complex. rsc.org A significant decrease in the diffusion coefficient upon addition of a host molecule indicates that the smaller guest molecule is encapsulated within the larger host. uni-wuerzburg.dersc.org For example, ¹⁹F diffusion NMR was used to study the encapsulation of this compound in β-cyclodextrins. researchgate.net

Guest Exchange Saturation Transfer (GEST) is an advanced NMR technique used to investigate the exchange dynamics of a guest molecule between its free and bound states within a host-guest system. rsc.orgresearchgate.net In the context of this compound, ¹⁹F GEST experiments can provide quantitative information about the kinetics of encapsulation and release from a host cavity. rsc.orgrsc.org

This technique involves selectively saturating the ¹⁹F NMR signal of either the free or the encapsulated guest and observing the effect on the other signal. The rate of exchange between the two states can be determined from the extent of signal attenuation. Such studies have been applied to understand the behavior of this compound within hexameric capsules, revealing complex exchange processes. rsc.orgrsc.orgresearchgate.net

Advanced 19F-NMR Techniques for Supramolecular Systems

Diffusion NMR Investigations of Encapsulation

Mass Spectrometry (GC-MS) for Compound Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for separating, identifying, and quantifying volatile compounds. nih.gov In the analysis of this compound, GC-MS confirms the compound's identity and purity. thieme-connect.detcichemicals.com The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrum shows the molecular ion peak and a unique fragmentation pattern that serves as a chemical fingerprint.

The NIST Mass Spectrometry Data Center reports a main library entry for this compound with a top peak at m/z 97. nih.gov

| Analytical Parameter | Value | Reference |

| Molecular Weight | 154.22 g/mol | nih.gov |

| Purity (by GC) | >98.0% | tcichemicals.comvwr.com |

| Kovats Retention Index (standard non-polar) | 1159, 1174, 1184, 1196 | nih.gov |

| Kovats Retention Index (standard polar) | 1512, 1534, 1557 | nih.gov |

X-ray Diffraction (XRD) Studies of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Studies on this compound have revealed a rich polymorphism, with the molecule adopting different crystal structures depending on temperature and pressure. researchgate.netrsc.org

At room temperature, this compound exists in an orientationally disordered plastic phase with a face-centered cubic (FCC) structure (space group Fm3m). iucr.orgrsc.org In this phase, the molecules exhibit significant rotational motion. Upon cooling, it undergoes phase transitions to lower symmetry structures. researchgate.netresearchgate.netacs.org

A transition to a tetragonal phase (space group P4₂/nmc) occurs at intermediate temperatures, followed by a further transition to another tetragonal phase (space group P-42₁c) at lower temperatures. researchgate.netresearchgate.netacs.orgacs.org These transitions involve a reduction in the orientational disorder of the molecules. researchgate.netrsc.org

| Phase | Space Group | Z | Temperature Range (K) | Reference |

| High-Temperature (HT) | Fm3m | 4 | > 221.6 | iucr.orgresearchgate.netresearchgate.net |

| Intermediate (MT) | P4₂/nmc | 2 | ~225 down to lower T | researchgate.netacs.org |

| Low-Temperature (LT) | P-42₁c | 2 | Below MT phase | researchgate.netresearchgate.net |

Z = number of formula units per unit cell

These crystallographic studies, often combined with other techniques like broadband dielectric spectroscopy, provide a detailed picture of the structural dynamics and phase behavior of this compound. researchgate.netrsc.org

Single-Crystal X-ray Diffraction for Precise Structural Determination

Vibrational Spectroscopy (Infrared and Raman) for Polymorph Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to the local molecular environment and is used to characterize the polymorphic phases of this compound. researchgate.net The phase transition between the disordered phases is observable in the vibrational spectra through distinct changes, such as a sudden narrowing of spectral lines upon cooling. researchgate.net Each phase presents characteristic spectral features that allow for its identification. researchgate.net Studies at high pressure have also utilized vibrational spectroscopy to induce and identify the same phase transitions that are observed by lowering the temperature. researchgate.net

By recording IR and Raman spectra as a function of temperature, researchers can monitor the phase transitions in this compound. researchgate.net The transition from the high-temperature phase (Phase I) to the low-temperature phase (Phase II) is clearly marked in the spectra. researchgate.net This transition occurs at approximately 227 K on cooling and 231 K on heating. researchgate.net Further cooling of the low-temperature phase (Phase II), which is also disordered, leads to the formation of a glass. researchgate.net The changes in the spectra, such as line width and peak position, provide information on the molecular dynamics and the ordering process occurring during these transitions. researchgate.net

Broadband Dielectric Spectroscopy for Molecular Reorientational Dynamics

Broadband Dielectric Spectroscopy (BDS) is a key technique for probing the molecular reorientational dynamics in this compound. researchgate.netupc.eduupc.edu Studies using BDS have revealed that the statistical disorder in the low-temperature tetragonal phase (Phase II) is dynamic. researchgate.netupc.edu This dynamic behavior is associated with reorientational jumps of the molecule along its two-fold and three-fold axes. researchgate.netupc.edu

The dielectric loss spectra show a cooperative (α) relaxation process that has a distinct shoulder on its high-frequency side. researchgate.netupc.edursc.org This feature indicates the existence of two intrinsic reorientational processes linked to the exchange of the fluorine atom among its four possible sites. researchgate.netupc.edursc.org At lower temperatures, a secondary Johari-Goldstein relaxation is also detected. researchgate.netupc.edursc.org Furthermore, BDS has been used to determine the glass transition temperature associated with the freezing of these molecular reorientational jumps, which occurs at approximately 92 K. researchgate.net

Solid State Behavior and Phase Transition Phenomena of 1 Fluoroadamantane

Polymorphism and Orientational Disorder in Crystalline 1-Fluoroadamantane

This compound exhibits a fascinating array of solid-state phases, characterized by varying degrees of orientational disorder. This polymorphism has been extensively studied using techniques such as X-ray powder diffraction (XRPD), temperature-resolved second harmonic generation (TR-SHG), and differential scanning calorimetry (DSC). researchgate.netresearchgate.netacs.org

Characterization of High-Temperature Disordered Phases (e.g., Fm-3m)

At temperatures below its melting point of 525 K, this compound exists in a high-temperature (HT), orientationally disordered plastic phase. upc.eduiucr.org This phase possesses a face-centered cubic (fcc) crystal structure with the space group Fm-3m. acs.orgresearchgate.netupc.eduiucr.org In this phase, the molecules exhibit significant reorientational motion, leading to a high degree of disorder. The fluorine atom can occupy eight equivalent positions along the crystallographic direction with an equal probability of 1/8. acs.orgresearchgate.netupc.eduupc.eduiucr.org This disorder is a hallmark of plastic crystals, where the molecules have translational order but lack long-range orientational order. cdnsciencepub.com

Identification of Low-Temperature Ordered Phases (e.g., P-421c)

Upon cooling, this compound undergoes a phase transition to a more ordered, low-temperature (LT) phase. acs.orgresearchgate.netupc.edu This LT phase has a tetragonal crystal structure with the space group P-421c. acs.orgresearchgate.netresearchgate.netacs.org In this phase, the orientational disorder is reduced compared to the HT phase. The number of possible sites for the fluorine atom is decreased to four, each with a fractional occupancy of 1/4. acs.orgresearchgate.netupc.edursc.org Despite being more ordered than the HT phase, the LT phase still exhibits a degree of statistical disorder. researchgate.netrsc.org

Discovery and Characterization of Intermediate Polymorphs (e.g., P42/nmc)

Recent investigations have revealed the existence of an intermediate polymorph (MT) that is stable between the HT and LT phases. researchgate.netrsc.orgacs.orgrsc.orgupc.edunih.gov This intermediate phase was identified through temperature-resolved second harmonic generation (TR-SHG) and its structure was determined by X-ray powder diffraction to be tetragonal with the space group P42/nmc. researchgate.netacs.orgupc.edu The MT phase is centrosymmetric and acts as a bridge between the highly disordered cubic phase and the more ordered low-temperature tetragonal phase. researchgate.net The transition from the MT to the LT phase involves a continuous tilting of the molecules. acs.org

| Phase | Space Group | Temperature Range (K) | Key Characteristics |

| High-Temperature (HT) | Fm-3m | 231 - 525 | Orientationally disordered plastic crystal, cubic structure, 8 equivalent fluorine positions. acs.orgresearchgate.netupc.eduacs.orgiucr.org |

| Intermediate (MT) | P42/nmc | 178 - 231 | Centrosymmetric, tetragonal structure, acts as a transitional phase. researchgate.netacs.orgrsc.orgupc.edunih.gov |

| Low-Temperature (LT) | P-421c | < 178 | More ordered, tetragonal structure, 4 equivalent fluorine positions. acs.orgresearchgate.netresearchgate.netacs.org |

Thermodynamics and Kinetics of Solid-State Phase Transitions

The transitions between the different solid phases of this compound have been characterized by their thermodynamic and kinetic properties.

Temperature- and Pressure-Induced Phase Transitions

The phase transitions in this compound can be induced by changes in both temperature and pressure. cdnsciencepub.comresearchgate.netrsc.orgnih.govrsc.orgcdnsciencepub.com Differential scanning calorimetry (DSC) studies show a phase transition occurring at approximately 227 K on cooling and 231 K on heating, with an enthalpy of transition of about 1.65 kJ mol⁻¹ and an entropy change of 7.3 J K⁻¹ mol⁻¹. cdnsciencepub.comresearchgate.netcdnsciencepub.com These values are characteristic of a first-order phase transition between the HT and MT phases. acs.orgnih.gov

Furthermore, high-pressure studies have demonstrated that the same phase transitions observed with temperature changes can also be induced by applying pressure. cdnsciencepub.comresearchgate.netrsc.orgnih.govrsc.org For instance, at room temperature, a transition from the Fm-3m phase to the P42/nmc phase occurs at 0.38 GPa, and a subsequent transition to the P-421c phase happens at 0.6 GPa. rsc.org The transition from the HT to the MT phase is a first-order transition, as indicated by a volume jump. rsc.org

Investigation of Second-Order Transition Mechanisms

The transition between the intermediate (MT) and low-temperature (LT) phases of this compound is of particular interest as it exhibits characteristics of a second-order phase transition. researchgate.netrsc.orgacs.orgnih.govrsc.orgupc.edu Unlike first-order transitions, which involve a discontinuous change in properties like enthalpy and volume, second-order transitions are continuous. nih.gov

Experimental evidence from TR-SHG, XRPD, and ultrasonic studies supports the second-order nature of the MT to LT transition. researchgate.netrsc.orgnih.govrsc.orgupc.edu This transition is not accompanied by a measurable heat of transition in DSC or a volume jump, but is manifested by anomalies in elastic properties. researchgate.netrsc.orgnih.govrsc.org The transition is driven by a continuous tilting of the molecules as the temperature decreases, leading to a change in crystal symmetry from the centrosymmetric P42/nmc space group to the non-centrosymmetric P-421c space group. researchgate.netacs.org The critical exponent (β) of the order parameter for this transition has been determined to be approximately 0.25-0.26 from both XRPD and TR-SHG data, providing further quantitative support for a second-order mechanism. researchgate.netresearchgate.net

Critical Exponent Analysis of Order Parameters

The transition between the intermediate (MT) and low-temperature (LT) phases of this compound has been identified as a second-order phase transition. researchgate.netrsc.org This continuous transition is characterized by a critical exponent, β, which describes the temperature dependence of the order parameter near the transition temperature. researchgate.netethz.ch

Investigations using temperature-resolved second harmonic generation (TR-SHG) and X-ray powder diffraction (XRPD) have provided quantitative values for this critical exponent. The order parameter, which can be defined by the angle of the C-F bond relative to the tetragonal axis or the intensity of the second harmonic signal, was analyzed. researchgate.netresearchgate.net Fitting the TR-SHG data to a critical power law yielded a β value of 0.26. researchgate.netacs.org This result is in close agreement with the value of 0.25 obtained from XRPD data, confirming the continuous nature of the MT↔LT phase transition. researchgate.netacs.org

Table 1: Critical Exponent (β) for the MT↔LT Phase Transition of this compound

| Experimental Technique | Critical Exponent (β) | Reference |

| Temperature-Resolved Second Harmonic Generation (TR-SHG) | 0.26 | researchgate.netacs.org |

| X-Ray Powder Diffraction (XRPD) | 0.25 | researchgate.netacs.org |

Molecular Reorientational Dynamics in Solid Phases

The solid phases of this compound exhibit complex molecular reorientational dynamics, which have been elucidated through a combination of neutron scattering and dielectric spectroscopy techniques.

Incoherent quasielastic neutron scattering (IQNS) studies on the plastic phase (Phase I) of this compound have revealed the nature of its molecular motions. tandfonline.comresearchgate.net These investigations, conducted over a temperature range of 253 K to 413 K, demonstrated that the molecular reorientations consist of two primary types of movements. tandfonline.com

The first is a series of reorientational jumps between three equivalent positions, spaced by 120°, around the molecule's symmetry axis. tandfonline.comresearchgate.net The second is a tumbling motion of the entire molecule from one researchgate.net lattice direction to another. tandfonline.comresearchgate.net These two distinct motions, a uniaxial rotation and a larger-scale tumbling, characterize the dynamic disorder in the high-temperature plastic phase. researchgate.netrsc.org

Dielectric spectroscopy has provided further insights into the molecular dynamics of this compound, particularly in its lower temperature phases. tandfonline.comupc.edu These studies have identified multiple relaxation processes, indicative of the complex dynamic landscape within the solid state.

In the low-temperature tetragonal phase (Phase II), the statistical disorder of the fluorine atom is dynamic. researchgate.netwikipedia.org The dielectric loss spectra show a cooperative (α) relaxation, which is a hallmark of the glass transition. tandfonline.comwikipedia.org A notable feature of this α-relaxation in this compound is a high-frequency shoulder, indicating the presence of two distinct intrinsic reorientational processes. tandfonline.comwikipedia.org These processes are associated with the reorientational jumps of the fluorine atom between its four possible sites. researchgate.netwikipedia.org

At even lower temperatures, a secondary, non-cooperative relaxation known as the Johari-Goldstein (JG) β-relaxation is observed. tandfonline.comwikipedia.org The JG relaxation is considered a universal feature of glass-forming materials and its presence in the crystalline phase of this compound is a significant finding. wikipedia.orgresearchgate.net This relaxation is believed to be a precursor to the structural α-relaxation. researchgate.net The coexistence of both α and JG β-relaxations highlights the glassy dynamics present within the ordered crystalline lattice of this compound. cdnsciencepub.com

Table 2: Relaxation Processes in this compound Identified by Dielectric Spectroscopy

| Relaxation Process | Description | Phase | Reference |

| Cooperative (α) Relaxation | Collective molecular motion, exhibits a high-frequency shoulder. | Phase II | tandfonline.comwikipedia.org |

| Johari-Goldstein (JG) β-Relaxation | Local, non-cooperative motion detected at lower temperatures. | Phase II | tandfonline.comwikipedia.org |

Incoherent Quasielastic Neutron Scattering Investigations of Molecular Motions

Formation of Glassy States Upon Cooling of Crystalline Phases

Upon cooling, the disordered crystalline phases of this compound can be quenched to form a glassy crystal. cdnsciencepub.comresearchgate.net Specifically, further cooling of the disordered Phase II leads to the formation of a glass. researchgate.netcdnsciencepub.com This behavior is distinct from many other halo-adamantanes and is more similar to that of cyanoadamantane. cdnsciencepub.com

Differential scanning calorimetry (DSC) and vibrational spectroscopy have been used to study this phenomenon. cdnsciencepub.comresearchgate.net While the formation of a glassy state from Phase II is observed upon cooling, attempts to induce a glass transition by slow heating have been unsuccessful. researchgate.netcdnsciencepub.com A glass transition was predicted to occur around 90 K, but this has not been experimentally confirmed through heating experiments. researchgate.netcdnsciencepub.com The formation of a non-ergodic, glassy state at very low temperatures is a key feature of this compound's solid-state behavior. researchgate.netresearchgate.net Recent studies have identified glassy features in the heat capacity, such as a "boson peak," which are attributed to the fluorine occupancy disorder in the low-temperature phase. nih.govrsc.org

Ultrasonic Studies of Elastic Properties and Their Variation with Temperature and Pressure

Ultrasonic studies have been employed to investigate the elastic properties of this compound's different solid phases under varying temperature and high-pressure conditions (up to 1 GPa). rsc.orgresearchgate.netresearchgate.net These experiments have provided valuable data on the mechanical stability and phase boundaries of the high-temperature (HT, Fm3m), medium-temperature (MT, P42/nmc), and low-temperature (LT, P421c) phases. rsc.orgresearchgate.net

The elastic properties of these phases have been determined at pressures up to 1 GPa and at temperatures of 293 K and 77 K, as well as during isobaric heating. rsc.orgresearchgate.net The results have helped to extend the phase diagram of this compound to higher pressures. rsc.orgresearchgate.net

A key finding from these ultrasonic investigations is the confirmation that the MT → LT transition is a second-order phase transition. rsc.orgresearchgate.net This is evidenced by the absence of volume jumps at the transition, which is instead characterized by anomalies in the elastic properties and ultrasound transmission. rsc.orgresearchgate.net For instance, upon heating, a significant decrease in the shear modulus is observed across the entire range from 77 K to 260 K, while the bulk modulus shows distinct behavior in the different phases. researchgate.net

A comparative analysis of the elastic properties of 1-X adamantanes (where X = H, F, Cl, Br) at low pressures reveals a monotonic trend: the bulk modulus is highest for adamantane (B196018) and decreases as the atomic number of the halogen substituent increases from fluorine to bromine. rsc.org

Table 3: Phases of this compound Studied by Ultrasonic Methods

| Phase | Space Group | Temperature/Pressure Conditions | Reference |

| High-Temperature (HT) | Fm3m | High Pressure (up to 1 GPa), T = 293 K | rsc.orgresearchgate.net |

| Medium-Temperature (MT) | P42/nmc | High Pressure (up to 1 GPa), Isobaric Heating | rsc.orgresearchgate.net |

| Low-Temperature (LT) | P421c | High Pressure (up to 1 GPa), T = 77 K | rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Fluoroadamantane

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics provides the fundamental framework for understanding the electronic structure and chemical bonding within molecules like 1-fluoroadamantane. edx.orgsandiego.edu Theoretical studies based on quantum chemistry principles allow for the detailed description of atomic and molecular orbitals, bond characteristics, and the distribution of electrons. charm-eu.eu For this compound, which possesses C₃ᵥ point group symmetry, these computational models are crucial for interpreting its molecular properties. researchgate.net

The introduction of a fluorine atom to the adamantane (B196018) cage significantly influences its electronic properties. The high electronegativity of fluorine polarizes the carbon-fluorine (C-F) bond, creating a significant dipole moment along the molecule's three-fold symmetry axis. researchgate.net Quantum-chemical calculations help to quantify this charge distribution and the resulting molecular dipole.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can predict key structural parameters. For instance, calculations can determine the C-F bond angle relative to the crystal axes in different solid phases. researchgate.net In the low-temperature tetragonal phase of this compound, the C-F bond, which aligns with the molecule's C₃ axis, is found to form an angle of 6.8° with the crystallographic axis at 90 K. researchgate.net This angle changes with temperature, indicating shifts in the molecular orientation within the crystal lattice. researchgate.net Such computational insights are vital for interpreting experimental data from techniques like X-ray diffraction and for understanding the subtle structural changes that drive phase transitions. sandiego.edu

Molecular Dynamics Simulations of Solid-State Behavior and Phase Transitions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-resolved behavior of molecules in the solid state. hku.hknih.gov These simulations model the movements of atoms and molecules over time, providing a molecular-level view of dynamic processes like reorientational motion and phase transitions. hku.hk

For this compound, MD simulations have been employed to rationalize its complex dynamic behavior in its orientationally disordered (plastic) crystal phases. researchgate.netresearchgate.net In the high-temperature cubic phase (Phase I, Fm-3m), the this compound molecules exhibit significant rotational freedom. researchgate.net Simulations help to visualize and quantify this disorder, where the fluorine atom can occupy one of eight equivalent positions with equal probability. researchgate.net

Upon cooling, this compound undergoes a phase transition to a low-temperature tetragonal phase (Phase II, P-42₁c), where the orientational disorder is reduced. researchgate.net In this phase, the fluorine atom is limited to four possible sites. researchgate.net MD simulations, in conjunction with experimental techniques like dielectric spectroscopy, have revealed that this statistical disorder is dynamic. researchgate.net The simulations show that the molecules undergo reorientational jumps along their two-fold and three-fold symmetry axes, allowing the fluorine atom to move between the four allowed sites. researchgate.net This dynamic behavior is a key characteristic of the solid-state properties of this compound. researchgate.net

The table below summarizes the crystallographic data for the different phases of this compound, which provide the structural basis for molecular dynamics simulations.

| Phase | Abbreviation | Temperature Range | Crystal System | Space Group | Z | Key Feature |

|---|---|---|---|---|---|---|

| High Temperature | HT | > 225 K | Cubic | Fm-3m | 4 | Orientationally disordered; F atom has 8 possible sites. researchgate.net |

| Intermediate Temperature | MT | ~180 K - 225 K | Tetragonal | P4₂/nmc | 2 | Centrosymmetric; intermediate disorder. researchgate.net |

| Low Temperature | LT | < 180 K | Tetragonal | P-42₁c | 2 | Reduced dynamic disorder; F atom has 4 possible sites. researchgate.netresearchgate.net |

Theoretical Modeling of Phase Transition Mechanisms

Theoretical modeling plays a critical role in elucidating the mechanisms of solid-state phase transitions. nih.govresearchgate.net By combining experimental data from techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and second harmonic generation (SHG), theoretical models can be constructed to explain how one crystal structure transforms into another. researchgate.netresearchgate.netacs.org

The phase transitions of this compound have been a subject of detailed theoretical investigation. Initially, a transition from a high-temperature orientationally disordered cubic phase (HT, Fm-3m) to a low-temperature ordered tetragonal phase (LT, P-42₁c) was known. researchgate.netresearchgate.net However, more sensitive investigations unveiled a more complex pathway. researchgate.net

Theoretical analysis, supported by TR-SHG and XRPD data, revealed the existence of a new intermediate, centrosymmetric tetragonal phase (MT, P4₂/nmc). researchgate.netacs.org This discovery led to the proposal of a multi-step transition process. The transition from the HT to the MT phase is a first-order transition, characterized by clear discontinuities in entropy and volume. researchgate.net

Crucially, the subsequent transition from the intermediate (MT) to the low-temperature (LT) phase is proposed to follow a second-order mechanism. researchgate.netacs.org This is supported by the absence of a distinct thermal signal in DSC measurements and the continuous nature of the change observed in optical and diffraction experiments. researchgate.netacs.org Theoretical modeling of this transition involves the use of a critical power law to describe the behavior of the order parameter near the transition temperature. The critical exponent (β) derived from experimental data (0.26 from TR-SHG and 0.25 from XRPD) provides quantitative support for the proposed second-order mechanism. acs.org

The table below details the observed phase transitions and their characteristics.

| Transition | Temperature (Heating) | Temperature (Cooling) | Enthalpy (ΔHt) | Entropy (ΔSt) | Proposed Mechanism |

|---|---|---|---|---|---|

| HT ↔ MT | 231 K researchgate.net | 227 K researchgate.net | 1.65 kJ mol⁻¹ researchgate.net | 7.3 J K⁻¹ mol⁻¹ researchgate.net | First-order researchgate.net |

| MT ↔ LT | Continuous transition around 180 K with no distinct thermal event. researchgate.netresearchgate.net | Second-order researchgate.netacs.org |

Prediction and Analysis of Metastable Surface Structures (e.g., in nanodiamond conversion)

Computational modeling is instrumental in predicting and analyzing the structure of metastable surfaces, particularly in high-pressure, high-temperature synthesis environments. researchgate.net The conversion of this compound into nanodiamonds is a process where such theoretical analysis provides critical insights. researchgate.net

Experiments have shown that this compound can be converted into nanodiamonds under pressures of 5.5–9 GPa at a remarkably low temperature of 420 °C. researchgate.netresearchgate.net During this carbonization process, the surface of the newly formed nanograins plays a crucial role. researchgate.net Theoretical modeling confirms the plausibility of forming a metastable surface on these nanodiamonds. researchgate.netresearchgate.net

These computational models predict a reconstructed surface that contains both sp²-hybridized carbon domains and hydrogenated sp³ fragments. researchgate.net The presence of these surface-bound sp²-C domains, which are also observed experimentally via transmission electron microscopy, is thought to be responsible for the p-type semiconductor behavior measured in the synthesized nanodiamonds. researchgate.net Modeling suggests that this unique, metastable surface structure with hydrogenated fragments allows for surface conductivity. researchgate.netresearchgate.net The theoretical work indicates that the fluorine-containing medium from the decomposition of this compound is not just a source of carbon but also plays a catalytic role in the nucleation and subsequent growth of the nanodiamonds. researchgate.net

Computational Analysis of Host-Guest Interactions in Supramolecular Assemblies Involving Fluoroadamantane Derivatives

Computational analysis is a key method for understanding the non-covalent forces that govern the formation and stability of host-guest complexes in supramolecular chemistry. escholarship.orgmdpi.com Adamantane and its derivatives, including fluoroadamantanes, are widely used as guest molecules due to their well-defined size, shape, and hydrophobicity, which allow them to fit snugly into the cavities of various host molecules like cyclodextrins and cucurbit[n]urils. cyclolab.hunih.gov

Theoretical calculations can determine the strength and nature of the interactions within these assemblies. mdpi.com For instance, computational studies on the inclusion complexes of fluoroadamantane derivatives with hosts like β-cyclodextrin can elucidate the geometry of the complex and the specific intermolecular interactions (e.g., van der Waals forces, hydrophobic effects) that are responsible for binding. cyclolab.hu These models help interpret experimental data from techniques like NMR spectroscopy. cyclolab.hu

Derivatization Chemistry and Advanced Functionalization of 1 Fluoroadamantane

Synthetic Methodologies for Novel Functional Adamantane (B196018) Derivatives

The functionalization of 1-fluoroadamantane is primarily centered on reactions that either substitute the fluorine atom or activate the C-H bonds at other positions on the adamantane skeleton.

The construction of substituted adamantane frameworks from this compound leverages the reactivity of both the C-F bond and the hydrocarbon cage. The C-F bond, while strong, can be activated under specific conditions to allow for nucleophilic substitution. This provides a direct route to introduce a variety of functional groups at the bridgehead position.

A primary strategy involves the generation of the adamantyl cation. Treatment of this compound with a strong Lewis acid, such as antimony pentafluoride (SbF₅), effectively generates a stable 1-adamantyl cation. This carbocation is a key intermediate that can then react with various nucleophiles to yield 1-substituted adamantane derivatives.

Furthermore, direct C-H functionalization of the adamantane core represents a powerful and atom-economical strategy. For instance, copper-catalyzed reactions have been employed for the trifluoroethylation of unactivated C(sp³)–H bonds. In these reactions, this compound can serve as the substrate, where a reactive copper carbene intermediate, generated from a diazo compound, inserts into a C-H bond of the adamantane cage. nih.gov Mechanistic studies indicate that this process involves the formation of a "sandwich"-diimine copper-CF₃CHN₂ complex, which then loses nitrogen to form the reactive carbene. nih.gov This method allows for the introduction of fluorinated alkyl groups at positions other than the bridgehead, leading to diverse functionalization patterns.

Another approach involves the substitution of the fluorine atom with other functionalities. The C-F bond can be replaced by various groups under specific reaction conditions, making this compound a versatile precursor for a range of functional derivatives used in the development of new materials and catalysts.

| Strategy | Reagents/Catalysts | Target Position | Product Type |

| Cation Formation & Trapping | Lewis Acids (e.g., SbF₅), Nucleophiles | C1 (Bridgehead) | 1-Substituted Adamantanes |

| C-H Functionalization | Copper-diimine complexes, Diazo compounds | C2, C3 (Bridgehead & Secondary) | Poly-functionalized Adamantanes |

| Nucleophilic Substitution | Various Nucleophiles | C1 (Bridgeread) | 1-Substituted Adamantanes |

The synthesis of enantiomerically pure adamantane derivatives is a significant challenge due to the molecule's high symmetry. However, creating chiral adamantanes is of great interest for applications in medicinal chemistry and materials science, where stereochemistry often governs biological activity and material properties. rsc.orgmdpi.com

Strategies for achieving stereoselectivity often involve the synthesis of adamantane frameworks that are disubstituted at different positions, rendering the molecule chiral. mdpi.com While direct asymmetric fluorination of a pre-functionalized adamantane is complex, stereoselective routes often build the chiral framework first, followed by functional group manipulations.

One successful approach involves starting with readily available homoallylamines to synthesize new enantiomerically pure molecules that join adamantane and piperidinone skeletons. rsc.org This methodology relies on anionic enolate-type rearrangements of cyclic enol esters, which act as reactive intermediates. rsc.org Although this specific example does not start with this compound, the principles of stereoselective synthesis can be applied to adamantane precursors that can later be fluorinated or are derived from fluorinated starting materials. The synthesis of (R)- and (S)-isomers of new adamantane-substituted heterocycles has yielded compounds with potent activity against rimantadine-resistant strains of influenza A virus, highlighting the importance of chirality in drug design. rsc.orgrsc.org

The development of synthetic routes to enantiomerically pure 1,2-disubstituted adamantane derivatives is another key area. These syntheses can proceed via the cyclization of bicyclic precursors, where the stereochemistry is controlled during the ring-closing step. mdpi.com

| Approach | Key Feature | Example of Chiral Target |

| Anionic Rearrangements | Use of chiral auxiliaries or catalysts to control enolate rearrangement. | Adamantane-substituted piperidinones. rsc.org |

| Asymmetric Cyclization | Stereocontrolled cyclization of functionalized bicyclic precursors. | Enantiomerically pure 1,2-disubstituted adamantanes. mdpi.com |

Strategies for the Construction of Substituted Adamantane Frameworks

This compound as a Versatile Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis due to the unique combination of the adamantane cage's lipophilicity and rigidity and the fluorine atom's electronic properties. It serves as a precursor for a wide array of functionalized adamantane derivatives.

The fluorine atom can act as a leaving group in nucleophilic substitution reactions, although this requires harsh conditions or Lewis acid activation due to the strength of the C-F bond. This reactivity allows for the introduction of various substituents at the bridgehead position.

More commonly, the adamantane cage of this compound is functionalized at its C-H bonds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the rest of the molecule. For example, in copper-catalyzed C-H functionalization reactions, this compound has been used as a substrate to produce novel poly-functionalized adamantanes. nih.gov The reaction of a copper carbene with this compound leads to C-H insertion products, demonstrating its utility as a scaffold for building more complex molecules. nih.gov

The rigid adamantane structure provided by this compound is highly desirable in drug design and materials science. Incorporating this moiety can enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets.

| Application Area | Role of this compound | Resulting Derivatives |

| Medicinal Chemistry | Lipophilic, rigid scaffold | Antiviral agents, CNS drugs |

| Materials Science | Building block for polymers | Thermally stable polymers, advanced coatings |

| Organic Synthesis | Substrate for C-H functionalization | Poly-functionalized adamantanes |

Research on Fluorinated Adamantane Derivatives as Chromatographic Derivatization Reagents

Derivatization is a common strategy in chromatography to improve the analytical properties of analytes, such as their volatility for gas chromatography (GC) or their detectability for high-performance liquid chromatography (HPLC). Reagents that introduce a fluorinated tag are particularly valuable for electron capture detection (ECD) in GC and for enhancing ionization in mass spectrometry (MS).

While research has extensively covered the derivatization of adamantane-based drugs like amantadine (B194251) and memantine (B1676192) for their analysis, the use of fluorinated adamantane derivatives as the derivatizing reagents themselves is a more specialized area. researchgate.netresearchgate.net The bulky, lipophilic adamantyl group can be advantageous in a derivatizing reagent. For example, 1-aminoadamantane has been used as a scavenger to remove excess 9-fluorenylmethyl-chloroformate (FMOC-Cl), a common derivatization reagent for amino acids, after the primary reaction is complete. oup.comnih.govresearchgate.net The resulting FMOC-adamantane adduct is easily separated chromatographically from the derivatized amino acids. oup.com

The logical extension of this concept is the development of fluorinated adamantyl reagents for direct derivatization. A reagent such as 1-adamantyl chloroformate can be used to derivatize amines and alcohols. A fluorinated version of this reagent could offer several advantages:

Enhanced Detectability: The presence of fluorine atoms would make the derivatives highly responsive to ECD in GC.

Modified Retention: The bulky adamantyl group significantly alters the chromatographic retention time, which can be useful for resolving analytes from complex matrix interferences.

Improved Ionization: In LC-MS, fluorinated derivatives can exhibit different fragmentation patterns and ionization efficiencies.

Fluorinated anhydrides and acyl halides are well-established classes of derivatization reagents that improve volatility and detection. gcms.czresearch-solution.com The development of analogous reagents based on a fluorinated adamantane scaffold, such as a "fluoro-adamantyl chloroformate," represents a promising direction for creating novel derivatization agents with unique properties for challenging analytical applications.

| Reagent Class | Analyte Functional Group | Purpose of Derivatization | Potential Advantage of Adamantane Scaffold |

| Adamantyl Chloroformates | Amines, Alcohols | Improve chromatographic properties, add a UV or fluorescent tag. | Provides a bulky, lipophilic tag for unique retention behavior. |

| Fluorinated Acyl Anhydrides | Amines, Alcohols, Phenols | Enhance volatility (GC) and detectability (ECD). | A fluorinated adamantane version would combine bulk with high ECD response. |

| Adamantyl Isocyanates | Alcohols, Amines | Form stable urethane/urea derivatives for HPLC or GC. | Fluorination would add a sensitive detection tag. |

Advanced Materials Science Applications of 1 Fluoroadamantane

Fabrication of Nanodiamonds from 1-Fluoroadamantane Precursors

The synthesis of nanodiamonds (NDs), carbon-based nanoparticles typically 2 to 5 nm in size, has garnered substantial attention due to their exceptional hardness, high thermal conductivity, and versatile surface chemistry. nih.gov Among various synthesis methods, the use of this compound as a precursor under high-pressure, high-temperature (HPHT) conditions has emerged as a promising route for producing high-quality nanodiamonds. nih.govresearchgate.net

High-Pressure High-Temperature (HPHT) Carbonization Processes

The conversion of this compound into nanodiamonds is achieved through HPHT carbonization, a process that subjects the precursor to extreme pressures and temperatures. researchgate.net Research has demonstrated the unique carbonization behavior of this compound at pressures ranging from 5.5 to 9 GPa and temperatures up to 1300 °C. researchgate.netresearchgate.net Remarkably, the formation of nanodiamonds has been observed at a record low temperature of 420 °C and a pressure of 5.5 GPa. researchgate.netresearchgate.netresearchgate.net

The process is influenced by the decomposition reaction of this compound. At temperatures up to 600–800 °C, the decomposition primarily releases molecular hydrogen. researchgate.netresearchgate.net At higher temperatures, the formation of volatile hydrocarbons becomes the dominant decomposition pathway. researchgate.netresearchgate.net The sustained growth of nanodiamonds is observed across the entire studied temperature range at pressures of 8–9 GPa. researchgate.net However, at a lower pressure of 5.5 GPa, graphitic sp2 carbon forms alongside nanodiamonds at temperatures exceeding 600 °C. researchgate.net This facile synthesis method suggests that fluorine-containing fluids could play a significant role in the natural genesis of diamonds. researchgate.net

Table 1: HPHT Carbonization Parameters for Nanodiamond Synthesis from this compound

| Parameter | Range/Value | Outcome |

| Pressure | 5.5–9 GPa | Formation of nanodiamonds. researchgate.netresearchgate.net |

| Temperature | Up to 1300 °C | Formation of nanodiamonds. researchgate.netresearchgate.net |

| Low-Temperature Synthesis | 420 °C at 5.5 GPa | Record low temperature for nanodiamond formation. researchgate.netresearchgate.netresearchgate.net |

| Decomposition at ≤ 600-800 °C | Release of molecular hydrogen. researchgate.netresearchgate.net | |

| Decomposition at > 800 °C | Formation of volatile hydrocarbons. researchgate.netresearchgate.net | |

| Growth at 8–9 GPa | Sustained nanodiamond growth. researchgate.net | |

| Growth at 5.5 GPa (>600 °C) | Formation of nanodiamonds and graphitic sp2 carbon. researchgate.net |

Mechanistic Insights into Nanodiamond Nucleation and Growth

The mechanism of nanodiamond formation from this compound involves distinct nucleation and growth stages. The initial decomposition of the adamantane (B196018) cage structure serves as the "seed" for diamond growth. mpg.de The release of molecular hydrogen during the carbonization process is considered critically important for the nucleation of nanodiamonds. researchgate.netresearchgate.net